molecular formula C10H11FO3 B13077867 2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid

2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid

Cat. No.: B13077867
M. Wt: 198.19 g/mol
InChI Key: QEOKPQIBMPGEDI-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-fluoro-2-(2-methoxy-5-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile, which undergoes nucleophilic aromatic substitution to introduce the methoxy and methyl groups. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carboxyl group can produce alcohols.

Scientific Research Applications

2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Fluoro-2-methoxyphenyl)acetic acid: Similar structure but lacks the methyl group.

    2-(2-Fluoro-5-methoxyphenyl)acetic acid: Similar structure but with different positioning of the methoxy and fluorine groups.

    5-Fluoro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of the acetic acid moiety.

Uniqueness

2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The presence of both a fluorine atom and a methoxy group can enhance its chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-fluoro-2-(2-methoxy-5-methylphenyl)acetic acid

InChI

InChI=1S/C10H11FO3/c1-6-3-4-8(14-2)7(5-6)9(11)10(12)13/h3-5,9H,1-2H3,(H,12,13)

InChI Key

QEOKPQIBMPGEDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C(=O)O)F

Origin of Product

United States

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